![molecular formula C13H18BrNO3 B1387017 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide CAS No. 1160995-38-9](/img/structure/B1387017.png)
2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Overview
Description
2-Bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a chemical compound with the CAS Number: 1160995-38-9 . It has a molecular weight of 316.19 and its IUPAC name is 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H18BrNO3/c1-9(14)13(16)15-7-6-10-4-5-11(17-2)12(8-10)18-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,16)
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a molecular weight of 288.14 g/mol . The computed properties include a XLogP3 of 0.5, Hydrogen Bond Donor Count of 3, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 4, Exact Mass of 287.01571 g/mol, Monoisotopic Mass of 287.01571 g/mol, Topological Polar Surface Area of 69.6 Ų, Heavy Atom Count of 16, and a Formal Charge of 0 .Scientific Research Applications
Neuroprotective Agent Research
The compound has been studied for its potential neuroprotective effects. It may inhibit the enzyme acetylcholinesterase (AChE), which plays a key role in the cholinergic nervous system of vertebrates and invertebrates. By modulating AChE activity, it could potentially be used to treat neurodegenerative diseases or as a protective agent against neurotoxic substances .
Antioxidant Activity
Research indicates that derivatives of this compound may exhibit antioxidant properties. This is significant because oxidative stress is linked to various diseases, and antioxidants can neutralize free radicals, potentially preventing or mitigating damage caused by oxidative stress .
Anti-inflammatory Applications
The anti-inflammatory properties of this compound are of interest due to the wide range of diseases and conditions where inflammation is a key factor. By reducing inflammation, it could contribute to the treatment of chronic inflammatory diseases .
Antidepressant Potential
Compounds with similar structures have shown antidepressant activities. Given the structural similarities, “2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide” could be a candidate for the development of new antidepressant drugs .
Anticonvulsant Properties
The anticonvulsant potential of this compound is another area of interest. By modulating neurological pathways, it could help in the development of treatments for epilepsy and other seizure-related disorders .
Antitumor Activity
The compound’s potential antitumor activities are being explored. It could act on various pathways involved in tumor growth and proliferation, making it a possible candidate for cancer therapy research .
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-9(14)13(16)15-7-6-10-4-5-11(17-2)12(8-10)18-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLZCZFWIBFYNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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